3-(Boc-amino)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCHFHWEJSMOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557091-78-8 | |

| Record name | 3-tert-Butoxycarbonylamino-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Boc-amino)pentanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Boc-amino)pentanoic Acid

Abstract: This technical guide provides a comprehensive overview of 3-(tert-butoxycarbonylamino)pentanoic acid, a valuable synthetic building block in modern organic chemistry and medicinal research. We will explore its core chemical and physical properties, detailed spectroscopic profile, synthesis, and reactivity, with a particular focus on the strategic role of the tert-butoxycarbonyl (Boc) protecting group. The guide delves into its primary applications as a non-canonical amino acid in peptide synthesis and drug development, offering field-proven insights for researchers and scientists. A detailed experimental protocol for its synthesis and crucial safety information are also provided to ensure proficient and safe handling in a laboratory setting.

Core Physicochemical Properties

This compound is a derivative of the beta-amino acid, 3-aminopentanoic acid, where the amino group is protected by a Boc moiety. This protection enhances its stability and solubility in organic solvents, making it a versatile intermediate for complex syntheses.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]pentanoic acid | [3] |

| Molecular Formula | C₁₀H₁₉NO₄ | [4] |

| Molecular Weight | 217.26 g/mol | [4] |

| Appearance | White to off-white solid/powder | [2] |

| pKa | ~4.4 (Predicted for carboxylic acid) | [5][6] |

| Solubility | Soluble in water, DMSO, and other polar organic solvents | [3] |

| Storage Conditions | 2-8°C, in a dry, well-ventilated place | [5] |

| CAS Number | 18664-78-3 (unprotected parent) | [7] |

Molecular Structure and Spectroscopic Profile

The structural characterization of this compound is fundamental for its use in synthesis. The following sections detail the expected spectroscopic signatures for unambiguous identification.

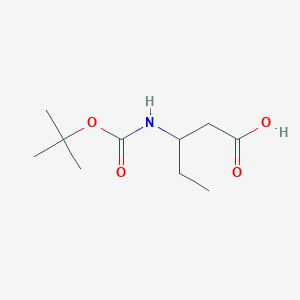

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. In a solvent like DMSO-d₆, the following characteristic signals are expected:

-

~12.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~6.5-7.0 ppm (d, 1H): A doublet for the amide proton (-NH-), which may broaden or shift depending on concentration and temperature.

-

~3.6-3.8 ppm (m, 1H): A multiplet for the proton on the carbon bearing the amino group (-CH(NH)-).

-

~2.2-2.4 ppm (m, 2H): A multiplet for the methylene protons adjacent to the carbonyl group (-CH₂COOH).

-

~1.4-1.6 ppm (m, 2H): A multiplet for the methylene protons of the ethyl group (-CH₂CH₃).

-

1.38 ppm (s, 9H): A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.[8]

-

~0.85 ppm (t, 3H): A triplet for the terminal methyl protons of the ethyl group (-CH₂CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present. The spectrum is dominated by the vibrations of the carbonyl and hydroxyl groups.[9]

-

3300-2500 cm⁻¹ (broad): A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9]

-

~3350 cm⁻¹ (sharp/medium): N-H stretching from the carbamate.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.

-

~1690 cm⁻¹ (strong, sharp): C=O stretching of the Boc group's carbamate carbonyl.

-

~1365 cm⁻¹ and ~1390 cm⁻¹: Characteristic bands indicating the tert-butyl group.

-

1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]

-

~940 cm⁻¹ (broad): Out-of-plane O-H wagging, which is a hallmark of a carboxylic acid dimer.[9]

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Expected [M+H]⁺: 218.1387 (for C₁₀H₁₉NO₄)

-

Key Fragments: A prominent fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group or related fragments. Expect to see significant peaks at:

-

m/z [M - 56]⁺: Loss of isobutylene.

-

m/z [M - 100]⁺: Loss of the entire Boc group.

-

m/z 57: The tert-butyl cation, which is often the base peak.[4]

-

Synthesis and Chemical Reactivity

The utility of this compound stems from the predictable and reliable reactivity of its functional groups, particularly the orthogonal nature of the Boc-protected amine and the carboxylic acid.

Synthesis Pathway

The most common and efficient synthesis involves the N-protection of the parent amino acid, 3-aminopentanoic acid, using di-tert-butyl dicarbonate (Boc₂O).[10] This reaction is typically performed under basic conditions, where the amine is deprotonated, enhancing its nucleophilicity to attack the Boc anhydride.

Caption: General workflow for the synthesis of this compound.

Core Reactivity and Strategic Use

The brilliance of the Boc protecting group lies in its stability and selective removal. It is robust against basic conditions, nucleophiles, and mild reducing agents, allowing for a wide range of chemical transformations to be performed on the carboxylic acid moiety without affecting the amine.[11]

-

Carboxylic Acid Reactivity: The -COOH group can be readily activated for amide bond (peptide) formation using standard coupling reagents such as EDC/NHS, HBTU, or PyBOP. It can also be esterified or reduced as needed.

-

Boc Group Deprotection: The Boc group is easily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which is scavenged to form isobutylene, and the release of carbon dioxide and the free amine.[12] This acid-lability makes it orthogonal to base-labile protecting groups like Fmoc, a cornerstone of modern solid-phase peptide synthesis.[11]

Caption: Strategic use in a typical peptide synthesis cycle.

Applications in Research and Drug Development

This compound serves as a crucial building block for introducing a beta-amino acid residue into a larger molecule, a strategy widely employed in medicinal chemistry.

-

Peptide Synthesis: It is used to synthesize peptidomimetics and novel peptide structures. Beta-amino acids, when incorporated into a peptide backbone, can induce specific secondary structures (like helices) and, critically, often confer enhanced resistance to enzymatic degradation by proteases compared to their natural alpha-amino acid counterparts.[2][13]

-

Drug Development: This compound is a valuable starting material for creating enzyme inhibitors, receptor ligands, and other bioactive molecules.[1][2] The pentanoic acid structure can serve as a scaffold or spacer, while the amino functionality allows for further elaboration.

-

PROTAC Development: Boc-protected amino acids are frequently used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: this compound and its analogs are classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The corresponding GHS pictogram is GHS07 (exclamation mark).

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[16][17]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[18]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the N-Boc protection of 3-aminopentanoic acid.

Materials:

-

3-aminopentanoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.0 N aqueous solution)

-

tert-Butanol

-

Ethyl acetate

-

Hexane

-

1 M Sodium bisulfate (NaHSO₄) or 1 M HCl

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminopentanoic acid in a 1:1 mixture of 1.0 N NaOH(aq) and tert-butanol. Stir until a clear solution is obtained.

-

Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

-

Initial Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with an equal volume of hexane to remove any unreacted Boc₂O and other nonpolar impurities. Discard the organic (hexane) layers.

-

Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~2-3 by slowly adding 1 M NaHSO₄ or 1 M HCl. The product will precipitate or become extractable. CO₂ evolution may be observed.

-

Extraction: Extract the acidified aqueous layer three times with an equal volume of ethyl acetate.[10]

-

Washing and Drying: Combine the organic (ethyl acetate) extracts. Wash the combined extracts once with water and once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter off the drying agent. Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the final product, this compound, typically as a white solid.[10] The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable reactivity, and the strategic advantage conferred by the Boc protecting group make it an indispensable component in the synthesis of advanced peptides and complex pharmaceutical agents. This guide provides the foundational knowledge required for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.

References

-

SQUARIX. N-Boc-(+/-)-3-amino-4-methyl-pentanoic acid. Accessed January 11, 2026. [Link]

-

PrepChem.com. Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. Accessed January 11, 2026. [Link]

-

PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. Accessed January 11, 2026. [Link]

-

PubChem. 3-Aminopentanoic acid. Accessed January 11, 2026. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). Accessed January 11, 2026. [Link]

-

St Jean, Amadei. (R)-3-(Boc-amino)-5-phenylpentanoic acid, min 95%, 1 gram. Accessed January 11, 2026. [Link]

-

Autechaux. The Role of Specialty Amino Acids in Pharmaceutical Development. Accessed January 11, 2026. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 11, 2026. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Accessed January 11, 2026. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Accessed January 11, 2026. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction. Accessed January 11, 2026. [Link]

-

NIST. Pentanoic acid. Accessed January 11, 2026. [Link]

-

NIST. Pentanoic acid, 3-phenyl-2-propenyl ester. Accessed January 11, 2026. [Link]

-

University of Calgary. Approximate pKa chart of the functional groups. Accessed January 11, 2026. [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Accessed January 11, 2026. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. squarix.de [squarix.de]

- 4. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BOC-(S)-3-AMINO-5-PHENYL-PENTANOIC ACID | 218608-84-5 [m.chemicalbook.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. prepchem.com [prepchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. selleckchem.com [selleckchem.com]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

3-(Boc-amino)pentanoic acid CAS number and structure

An In-depth Technical Guide to 3-(Boc-amino)pentanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive overview of 3-(tert-butoxycarbonylamino)pentanoic acid, a valuable building block in modern medicinal chemistry and peptide science. We will delve into its chemical identity, stereoisomeric forms, key physicochemical properties, synthesis methodologies, and its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Chemical Identity and Structure

This compound is a non-proteinogenic β-amino acid. Its structure consists of a five-carbon pentanoic acid backbone with an amino group at the C-3 position. This amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of the Boc group enhances the molecule's stability and solubility in organic solvents, making it highly suitable for use in multi-step synthetic processes like peptide synthesis.[1][2] The Boc group is stable under most nucleophilic and basic conditions but can be readily removed under acidic conditions, providing an orthogonal protection strategy.[3]

The carbon at the 3-position is a chiral center, meaning this compound can exist as two distinct stereoisomers: (S)-3-((tert-butoxycarbonyl)amino)pentanoic acid and (R)-3-((tert-butoxycarbonyl)amino)pentanoic acid. The stereochemistry is crucial as it dictates the three-dimensional orientation of the final molecule, which in turn affects its biological activity.

General Structure

Caption: General structure of this compound.

Stereoisomers and CAS Numbers

It is imperative to distinguish between the two enantiomers, as they are treated as separate entities in chemical catalogs and for synthetic purposes.

-

(S)-3-((tert-butoxycarbonyl)amino)pentanoic acid:

-

CAS Number: 183990-48-9[4]

-

-

(R)-3-((tert-butoxycarbonyl)amino)pentanoic acid:

-

The direct CAS number for the (R)-isomer is less commonly cited in the initial search results, which often point to derivatives. For clarity, the unprotected (R)-3-Aminopentanoic acid has a CAS number of 131347-76-7.[] Researchers often synthesize the desired protected enantiomer from the corresponding chiral amine.

-

It is also important not to confuse this compound with its phenyl-substituted analogs, such as Boc-(S)-3-amino-5-phenylpentanoic acid (CAS: 218608-84-5) and Boc-(R)-3-amino-5-phenylpentanoic acid (CAS: 218608-83-4), which are also used in peptide synthesis but represent different chemical entities.[1][2][6][7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. The properties can vary slightly between the two stereoisomers.

| Property | (S)-3-((tert-butoxycarbonyl)amino)pentanoic acid | Unprotected 3-Aminopentanoic acid |

| Molecular Formula | C₁₀H₁₉NO₄ | C₅H₁₁NO₂ |

| Molecular Weight | 217.26 g/mol [4] | 117.15 g/mol [8] |

| Appearance | White powder or solid | Not specified |

| Melting Point | 88-89 °C[4] | Not specified |

| Boiling Point | 353.0±25.0 °C (Predicted)[4] | 230.1°C at 760mmHg[] |

| Density | 1.081±0.06 g/cm³ (Predicted)[4] | 1.067g/cm³[] |

| Storage Conditions | Room temperature, sealed, dry[4] | 0-8°C[2] |

Synthesis of this compound

The synthesis of this compound typically involves two main strategies: the protection of the commercially available 3-aminopentanoic acid or a multi-step synthesis from a different precursor to control stereochemistry.

General Boc Protection Protocol

The most straightforward method is the protection of the amino group of 3-aminopentanoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions.

Caption: Workflow for Boc protection of 3-aminopentanoic acid.

Detailed Protocol:

-

Dissolution: Dissolve one equivalent of 3-aminopentanoic acid methyl ester hydrochloride in a 1:1 mixture of tetrahydrofuran (THF) and water.[9]

-

Basification: Add three equivalents of sodium bicarbonate (NaHCO₃) and one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for 10 hours.

-

Work-up: Remove the volatile components under reduced pressure. The resulting solution is then diluted with water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Isolation: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the N-Boc-α-amino acid methyl ester.[9] Subsequent hydrolysis of the methyl ester yields the desired carboxylic acid.

Stereoselective Synthesis

For applications where enantiopurity is critical, a stereoselective synthesis is required. One common approach is to start from a chiral α-amino acid and perform a chain extension. A notable safe and efficient method avoids hazardous reagents like those used in the Arndt–Eistert homologation.[10] This involves a Wittig-type reaction for two-carbon elongation, followed by reduction, isomerization, oxidative cleavage, and methylation.[10]

Applications in Drug Development and Research

This compound is a valuable building block in pharmaceutical research, primarily due to the conformational constraints it imposes when incorporated into peptide backbones.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). As a non-natural β-amino acid, its incorporation into a peptide chain can induce specific secondary structures, such as helices or turns. This conformational rigidity can lead to:

-

Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor can be significantly improved.

-

Increased Metabolic Stability: The non-natural structure provides resistance to degradation by proteases, which typically recognize α-amino acid linkages. This increases the in-vivo half-life of the peptide therapeutic.[11]

Caption: Workflow for incorporating this compound in SPPS.

Peptidomimetics and Small Molecule Synthesis

Beyond traditional peptides, this compound serves as a scaffold for creating peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as better oral bioavailability and stability.[11] It is also used in the custom synthesis of complex organic molecules, including enzyme inhibitors and receptor ligands, where its specific stereochemistry and protected functional groups allow for precise molecular construction.[2][12]

PROTAC Linkers

Derivatives of Boc-protected amino acids, such as 5-Boc-amino-pentanoic acid, are used as PROTAC (Proteolysis Targeting Chimera) linkers.[13] These linkers connect a target protein-binding ligand to an E3 ligase-binding ligand, inducing the degradation of the target protein. The length and flexibility of the linker are critical for the efficacy of the PROTAC, and amino acid-based linkers offer a modular approach to optimizing this component.

Conclusion

This compound, in its enantiomerically pure forms, is a cornerstone building block for modern drug discovery. Its utility in peptide and peptidomimetic synthesis allows for the creation of molecules with enhanced stability, selectivity, and therapeutic potential. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its unique structural features. The continued development of efficient and safe synthetic routes will further expand its application in creating the next generation of targeted therapeutics.

References

-

MySkinRecipes. (S)-3-((tert-butoxycarbonyl)amino)pentanoic acid. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

The Royal Society of Chemistry. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

PrepChem.com. Synthesis of (F) 2-Boc-amino-5-[(1-carboxyethyl)cyclohexyl]pentanoic acid. [Link]

-

PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. [Link]

-

PubChem. 3-Aminopentanoic acid. [Link]

-

Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. (S)-3-((tert-butoxycarbonyl)amino)pentanoic acid [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. selleckchem.com [selleckchem.com]

Solubility Profile of 3-(Boc-amino)pentanoic Acid: A Senior Application Scientist’s Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Boc-amino)pentanoic acid is a non-natural, protected amino acid derivative increasingly utilized as a building block in peptide synthesis and medicinal chemistry.[1][2] Its incorporation into peptide chains can enhance stability and modulate biological activity. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, predicts its behavior in common organic solvents, and details robust experimental protocols for its determination.

Physicochemical Profile and Its Implications for Solubility

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule is fundamentally amphiphilic, possessing distinct polar and non-polar regions that dictate its interaction with different solvents.

-

Molecular Structure: C₁₀H₁₉NO₄

-

Molecular Weight: 217.26 g/mol [3]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): A highly polar group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests solubility in polar protic solvents. With a predicted pKa around 4.4, this group can be deprotonated under basic conditions to form a highly soluble carboxylate salt.[4][5]

-

tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group. It masks the polarity of the amine, significantly increasing the molecule's non-polar character and enhancing solubility in less polar organic solvents.[][7][8]

-

Alkyl Chain (-CH₂-CH(NHBoc)-CH₂-CH₃): The pentanoic acid backbone provides a non-polar hydrocarbon scaffold, contributing to its solubility in organic media.

-

This duality is the core determinant of its solubility profile. The molecule is neither extremely polar nor entirely non-polar. Therefore, its solubility is a nuanced interplay between these competing characteristics, making solvent selection a critical experimental parameter.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the foundational concept for predicting solubility.[9] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. This compound, with its blend of features, will exhibit solubility across a spectrum of solvents, with peak solubility in solvents that can effectively solvate both its polar and non-polar moieties.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. However, the non-polar Boc group and alkyl chain may limit high solubility. Studies on similar amino acids show that solubility in alcohols generally decreases as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).[10][11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can solvate the polar carboxylic acid group effectively without the steric hindrance of hydrogen bond donation. Solvents like Dimethyl Sulfoxide (DMSO) are often excellent choices for complex, protected amino acids.[12]

-

Less Polar / Non-Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): The significant non-polar character imparted by the Boc group and the hydrocarbon backbone suggests at least partial solubility in these solvents. A related compound, Boc-beta-alanine, is reported to be soluble in dichloromethane, chloroform, and ethyl acetate.[13]

-

Aqueous Solubility: Due to the hydrophobic Boc group, solubility in neutral water is expected to be low. However, solubility is highly pH-dependent. In basic aqueous solutions (e.g., 5% NaHCO₃ or 5% NaOH), the carboxylic acid will be deprotonated to form a water-soluble sodium salt, dramatically increasing solubility.[14][15] Conversely, in acidic solutions, the molecule will remain protonated and likely insoluble.

Predicted Qualitative Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility behavior is predicted. This table serves as a practical starting point for solvent screening in the laboratory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Hydrogen bonding with the carboxylic acid is favorable, but the non-polar regions limit high solubility. |

| Polar Aprotic | DMSO, DMF | Highly Soluble | Strong dipole-dipole interactions effectively solvate the entire molecule. |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity allows for some interaction with the carboxylic acid. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The large non-polar Boc group and alkyl chain promote solubility.[13] |

| Esters | Ethyl Acetate | Soluble to Moderately Soluble | Balances polarity and non-polar character, making it a good candidate.[13] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | Insufficient polarity to overcome the energy required to break up the crystal lattice of the solid solute. |

| Aqueous (Neutral) | Water (pH ~7) | Sparingly Soluble to Insoluble | The hydrophobic Boc group dominates, limiting solubility.[13] |

| Aqueous (Basic) | 5% NaHCO₃, 5% NaOH | Highly Soluble | Formation of a highly polar and water-soluble carboxylate salt.[16] |

| Aqueous (Acidic) | 5% HCl | Insoluble | The carboxylic acid remains protonated and non-ionized. |

Experimental Protocol for Solubility Determination

This section provides a robust, two-part methodology for systematically determining the solubility of this compound.

Part A: Qualitative Solubility Classification

This rapid screening method classifies the compound's solubility in key solvents, providing critical information for reaction setup and purification strategies.[14][16]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvents: Deionized Water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Methanol, Dichloromethane, DMSO, Hexane.

Procedure:

-

Preparation: Add approximately 20-25 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Vortex the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect the tube for the complete disappearance of the solid.

-

Incremental Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and vortex again. Repeat this process up to a total volume of 3.0 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 3.0 mL of solvent.

-

Sparingly Soluble: A noticeable amount of solid dissolves, but some remains.

-

Insoluble: No significant dissolution is observed.

-

-

Self-Validation for Basic/Acidic Tests: For the tube containing 5% NaOH where the compound dissolved, slowly add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate validates that dissolution was due to salt formation.[15]

The workflow for this qualitative analysis can be visualized as a decision-making process.

Caption: Workflow for qualitative solubility classification.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and provides a precise quantitative value (e.g., in mg/mL).[17]

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial (ensure solid remains after equilibration).

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 5.0 mL).

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Shake for at least 24 hours to ensure equilibrium is reached.[17]

-

Phase Separation: Allow the vial to stand undisturbed for several hours for the excess solid to settle. For fine suspensions, centrifuge the vial to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Quantification: Determine the concentration of the dissolved compound in the filtered aliquot using a pre-calibrated analytical method (e.g., HPLC, gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing Structure-Solvent Interactions

The solubility of this compound is governed by the interactions between its functional groups and the solvent molecules.

Caption: Solute-solvent interaction map.

Summary and Practical Recommendations

-

For Synthesis: Polar aprotic solvents like DMF and DMSO are excellent choices for dissolving this compound for homogeneous reactions. For reactions requiring less polar conditions, Dichloromethane (DCM) is a viable option.

-

For Purification (Crystallization): A mixed solvent system, such as DCM/Hexane or Ethyl Acetate/Hexane, is likely to be effective. The compound would be dissolved in the more polar solvent, and the non-polar anti-solvent would be added to induce crystallization.

-

For Aqueous Workups: Use a basic aqueous solution (e.g., NaHCO₃) to extract the compound into the aqueous layer as its carboxylate salt, separating it from non-acidic impurities. Subsequent acidification will precipitate the product.

-

Storage: Store the compound as a solid in a cool, dry place.[1][2] For solution-based storage, aprotic solvents like DMSO are suitable, but stability should be verified.

By understanding the fundamental physicochemical properties of this compound, researchers can make informed, rational decisions regarding solvent selection, leading to more efficient and successful experimental outcomes in drug discovery and development.

References

-

FAQ. (2022, December 11). What are the applications, solubility, and storage conditions of Boc-beta-alanine? Retrieved from [Link]

-

University of the Cumberlands. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Cankaya University. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

-

SQUARIX. (n.d.). N-Boc-(+/-)-3-amino-4-methyl-pentanoic acid. Retrieved from [Link]

-

Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopentanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Dufal, S., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(35), 16066-16083. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Amino Acids, Sugars, and Proteins. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubMed. (1971). Solubility of amino acids in pure solvent systems. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. angenechemical.com [angenechemical.com]

- 4. BOC-(S)-3-AMINO-5-PHENYL-PENTANOIC ACID | 218608-84-5 [m.chemicalbook.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. squarix.de [squarix.de]

- 13. guidechem.com [guidechem.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. scribd.com [scribd.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Introduction: The Role of 3-(Boc-amino)pentanoic Acid in Modern Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Boc-amino)pentanoic acid

In the landscape of pharmaceutical and peptide chemistry, N-Boc protected β-amino acids are indispensable building blocks. This compound, with its defined stereocenter and protected amine functionality, serves as a crucial intermediate in the synthesis of peptidomimetics, bioactive compounds, and specialized polymers.[1] The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[2]

Accurate structural confirmation and purity assessment are paramount to ensure the success of multi-step synthetic campaigns. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and established experimental protocols. We will explore not just the data itself, but the causal logic behind the spectral features, empowering researchers to confidently interpret their own analytical results.

Molecular Structure and Spectroscopic Implications

To interpret the spectral data, we must first consider the molecule's constituent parts. This compound possesses several key features that will give rise to distinct spectroscopic signals:

-

Carboxylic Acid Group (-COOH): This group contains a highly deshielded, exchangeable acidic proton and a carbonyl carbon, both of which are readily identifiable in ¹H NMR and ¹³C NMR, respectively.[3]

-

Boc Protecting Group (-C(O)OC(CH₃)₃): This bulky group is characterized by a nine-proton singlet in ¹H NMR and three distinct carbon signals (a carbonyl, a quaternary carbon, and three equivalent methyl carbons) in ¹³C NMR.[4][5]

-

Pentanoic Acid Backbone: The aliphatic chain provides a series of proton and carbon signals whose chemical shifts and multiplicities are dictated by their proximity to the electron-withdrawing amino and carboxyl groups.

Below is a diagram illustrating the molecular structure with IUPAC numbering for spectroscopic assignment.

Caption: Predicted ESI+ fragmentation of this compound.

| Ion Mode | Expected Ion (m/z) | Identity | Notes |

| ESI Positive | 218.3 | [M+H]⁺ | The protonated molecular ion. |

| ESI Positive | 240.3 | [M+Na]⁺ | Sodium adduct, common in ESI. |

| ESI Positive | 162.2 | [M+H - C₄H₈]⁺ | A characteristic fragment resulting from the loss of isobutylene from the Boc group. |

| ESI Positive | 118.1 | [M+H - C₁₀H₉O₂]⁺ | Corresponds to the protonated 3-aminopentanoic acid after the complete loss of the Boc group (100 Da). |

| ESI Negative | 216.3 | [M-H]⁻ | The deprotonated molecular ion. |

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, from the characteristic 9-proton singlet of the Boc group to the deshielded acidic proton. The ¹³C NMR spectrum provides a clear map of the carbon skeleton, with distinct signals for the two carbonyl carbons and the unique carbons of the Boc group and pentanoic acid chain. Finally, ESI-MS confirms the correct molecular weight and reveals characteristic fragmentation patterns, such as the loss of isobutylene, that serve as a hallmark of the Boc protecting group. Together, these techniques form a self-validating system, providing researchers with the analytical confidence required for advancing their synthetic and drug development objectives.

References

-

SQUARIX. N-Boc-(+/-)-3-amino-4-methyl-pentanoic acid. Available at: [Link]

-

MySkinRecipes. (S)-3-((tert-butoxycarbonyl)amino)pentanoic acid. Available at: [Link]

-

PubChem. 3-((tert-Butoxycarbonyl)amino)pentanedioic acid. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available at: [Link]

-

PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. Available at: [Link]

-

precisionFDA. 3-((TERT-BUTOXYCARBONYL)AMINO)BUTANOIC ACID, (+/-)-. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0144552). Available at: [Link]

-

PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. Available at: [Link]

-

PubChem. 3-Aminopentanoic acid. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available at: [Link]

-

FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0089140). Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

University College London (UCL). Chemical shifts. Available at: [Link]

-

PubChem. (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid. Available at: [Link]

-

YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Pentanoic acid - the NIST WebBook. Available at: [Link]

-

MassBank. MSBNK-Keio_Univ-KO001992. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of 3-(Boc-amino)pentanoic Acid

This guide provides a comprehensive overview of the synthesis and purification of 3-(Boc-amino)pentanoic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research and development applications. We will delve into the rationale behind procedural choices, ensuring a thorough understanding of the entire workflow from starting materials to the final, purified compound.

Introduction: The Significance of this compound

This compound is a non-proteinogenic β-amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for its selective incorporation into peptide chains and other complex organic molecules.[1] The acid-labile nature of the Boc group makes it a cornerstone of modern peptide synthesis, as it can be removed under mild acidic conditions without affecting other sensitive functional groups.[2] This attribute is particularly crucial in the multi-step synthesis of peptidomimetics and other pharmaceutically active compounds.

This guide will first outline a plausible synthetic route to the starting material, 3-aminopentanoic acid, followed by a detailed protocol for its Boc protection. Subsequently, we will explore robust purification strategies, including recrystallization and column chromatography, to obtain the target compound in high purity. Finally, a comprehensive characterization of the final product using modern analytical techniques will be presented.

Synthesis of this compound

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Overall workflow for the synthesis and purification of this compound.

Synthesis of the Starting Material: 3-Aminopentanoic Acid

A common and efficient method for the synthesis of β-amino acids is through the Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by hydrolysis.[3][4] An alternative approach, outlined here, involves the synthesis of a substituted acetic acid via the malonic ester synthesis, followed by a Curtius rearrangement to install the amine functionality.

A plausible synthetic route starting from diethyl malonate is as follows:

-

Michael Addition: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a soft nucleophile. This enolate then undergoes a Michael (1,4-conjugate) addition to an α,β-unsaturated carbonyl compound like ethyl acrylate.[4][5]

-

Hydrolysis and Decarboxylation: The resulting tri-ester is then subjected to acidic or basic hydrolysis, which cleaves the ester groups to carboxylic acids. Subsequent heating leads to the decarboxylation of the geminal diacid, yielding a substituted glutaric acid derivative.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via the corresponding acyl chloride. Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then trapped with an alcohol (e.g., tert-butanol) to form a carbamate.

-

Hydrolysis: Finally, the remaining ester and the carbamate are hydrolyzed under acidic conditions to yield the desired 3-aminopentanoic acid.

Boc Protection of 3-Aminopentanoic Acid

The protection of the amino group as its tert-butyloxycarbonyl (Boc) derivative is a standard and highly efficient transformation.[1][6] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the ammonium salt formed after the initial attack, driving the reaction to completion.

Caption: Synthesis of crude this compound via Boc protection.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-aminopentanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and stir until it is fully dissolved. The use of a mild inorganic base like sodium bicarbonate is crucial to neutralize the carboxylic acid and the in-situ formed carbonic acid, without promoting side reactions.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold, dilute solution of hydrochloric acid (HCl) or citric acid. This step protonates the carboxylate, making the product soluble in organic solvents.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which may be a white solid or a viscous oil.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials, by-products, and residual reagents. Therefore, a robust purification step is essential to obtain the desired compound in high purity. The two most common and effective methods for the purification of Boc-protected amino acids are recrystallization and column chromatography.

Caption: Purification workflow for this compound.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[7][8] The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For Boc-amino acids, common solvent systems include ethyl acetate/heptane, methanol/water, or acetone/water.[8]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) until the solid just dissolves.

-

Inducing Crystallization: If using a two-solvent system, slowly add the "poor" solvent (e.g., heptane) to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Purification by Column Chromatography

For compounds that are oils or are difficult to crystallize, column chromatography is the preferred method of purification.[7][9] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Experimental Protocol:

-

Stationary Phase: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane or petroleum ether and ethyl acetate). The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[9] The appropriate solvent system can be predetermined using TLC.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Result | Interpretation |

| ¹H NMR | See predicted spectrum below. | Confirms the presence of all protons and their connectivity in the molecule. |

| ¹³C NMR | See predicted spectrum below. | Confirms the presence of all unique carbon atoms in the molecule. |

| FT-IR | ~3300 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch, acid), ~1690 cm⁻¹ (C=O stretch, carbamate) | Confirms the presence of key functional groups. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 216.12 | Confirms the molecular weight of the compound. |

| Melting Point | Sharp melting point range | Indicates the purity of the crystalline solid. |

Predicted NMR Data (in CDCl₃):

-

¹H NMR (400 MHz, CDCl₃): δ ~5.0 (br s, 1H, NH), ~4.0 (m, 1H, CH-N), ~2.4 (t, 2H, CH₂-COOH), ~1.6 (m, 2H, CH₂-CH₃), ~1.45 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ ~177 (C=O, acid), ~156 (C=O, carbamate), ~80 (C(CH₃)₃), ~48 (CH-N), ~38 (CH₂-COOH), ~29 (CH₂-CH₃), ~28.5 (C(CH₃)₃), ~10 (CH₃).

Note: The exact chemical shifts may vary depending on the solvent and concentration.[10]

Safety and Handling

As a matter of good laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

3-Aminopentanoic Acid: May cause skin and eye irritation.[11]

-

Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and can cause skin and respiratory irritation. It is also flammable.

-

Organic Solvents (Dioxane, Ethyl Acetate, Heptane): Are flammable and can cause irritation upon contact or inhalation. Dioxane is a suspected carcinogen.

-

Acids (HCl): Are corrosive and can cause severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis and purification of this compound can be achieved through well-established and reliable chemical methodologies. The Boc protection of the parent amino acid followed by a carefully selected purification strategy, either recrystallization or column chromatography, can yield the target compound in high purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently produce this important building block for their synthetic endeavors.

References

-

ResearchGate. (n.d.). Synthesis of 3‐arylated δ‐aminopentanoic acid and ϵ‐aminohexanoic acid carboxamides via the Pd(II)‐catalyzed β‐C−H arylation. Retrieved from [Link]

-

Quora. (2018, October 12). How amino acid synthesis from diethyl malonate? Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Quora. (2017, August 31). How to prepare amino acid from diethyl malonate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

-

MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

-

YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

-

University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]

-

No Brain Too Small. (n.d.). CHEMISTRY Sample Task Mass Spec IR Wavenumber cm-1. Retrieved from [Link]

-

YouTube. (2020, March 11). Synthesis using the Michael Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Home Page [chem.ualberta.ca]

- 8. reddit.com [reddit.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. Reagents & Solvents [chem.rochester.edu]

A Senior Application Scientist's Guide to the Chiral Synthesis of Enantiomerically Pure 3-(Boc-amino)pentanoic Acid

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. β-amino acids, and specifically their enantiomerically pure forms, are crucial chiral building blocks in the synthesis of a new generation of therapeutics, from peptide-based drugs to small molecule inhibitors.[1][2][3] The spatial arrangement of the amino group in a molecule like 3-aminopentanoic acid dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while its mirror image could be inactive or, in the worst case, induce harmful side effects.[4]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of synthetic procedures. Here, we dissect the core strategies for achieving enantiomeric purity in 3-(Boc-amino)pentanoic acid, focusing on the causality behind methodological choices, the establishment of self-validating protocols, and the authoritative scientific principles that underpin each approach. We will explore the landscape of asymmetric synthesis, the classical robustness of chiral resolution, and the burgeoning elegance of biocatalysis to provide a holistic and actionable understanding of this critical synthetic challenge.

Strategic Overview: Pathways to Enantiomeric Purity

The synthesis of an enantiomerically pure target molecule is a question of control. How can we influence a reaction to produce one mirror image over the other? The strategies to achieve this for this compound can be broadly categorized into four main approaches, each with distinct advantages and underlying principles. The choice of strategy often depends on factors such as scale, cost, available starting materials, and the desired level of enantiomeric excess (% ee).

Caption: Core strategies for accessing enantiopure this compound.

Part 1: Asymmetric Synthesis – Constructing Chirality from Achiral Precursors

Asymmetric synthesis is arguably the most elegant and atom-economical approach, as it aims to create the desired chiral center from a flat, achiral molecule. This is achieved by using a chiral influence—be it a catalyst or an auxiliary—to guide the reaction path toward one enantiomer.

Catalytic Asymmetric Conjugate Addition

The conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for forming the core structure of a β-amino acid. The key to success is the use of a chiral catalyst that can differentiate between the two faces of the prochiral enoate.

Causality & Mechanism: Chiral metal complexes, often featuring rhodium or copper, can coordinate with both the unsaturated ester and the nucleophile.[1][3] The chiral ligand environment creates a sterically hindered pocket, making the addition from one face of the molecule energetically more favorable than the other, thus leading to a high enantiomeric excess of one product.

Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition of a Nitrogen Nucleophile

This protocol is a representative example of introducing the amine stereoselectively.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and a chiral bisphosphine ligand (e.g., (R)-BINAP) in a degassed, anhydrous solvent like THF. Stir at room temperature for 30 minutes to allow for complex formation.

-

Reaction Setup: In a separate flask, dissolve ethyl pent-2-enoate (1.0 eq) in anhydrous THF.

-

Addition: Cool the solution of the enoate to the desired temperature (e.g., 0 °C). Add the nitrogen source, such as a protected hydroxylamine derivative (e.g., Boc-NH-OH, 1.2 eq).

-

Initiation: Add the prepared chiral rhodium catalyst solution (typically 1-5 mol%) to the reaction mixture dropwise.

-

Monitoring: Allow the reaction to stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup & Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

-

Hydrolysis & Protection: The resulting β-amino ester is hydrolyzed to the carboxylic acid under standard basic conditions (e.g., LiOH in THF/H₂O), followed by Boc protection of the amine to yield the final product.

Addition to Chiral N-tert-Butanesulfinyl Imines

This method, pioneered by Jonathan Ellman, is one of the most reliable and widely used strategies for the asymmetric synthesis of amines.[5] It uses a chiral auxiliary—the tert-butanesulfinyl group—which directs the addition of a nucleophile to an imine with exceptionally high diastereoselectivity.

Trustworthiness & Rationale: The effectiveness of the tert-butanesulfinyl auxiliary stems from its ability to form a six-membered ring transition state chelated to the metal of the enolate reagent. The bulky tert-butyl group effectively shields one face of the imine, forcing the nucleophile to attack from the opposite, less-hindered face. The auxiliary can be cleaved under mild acidic conditions, leaving the pure chiral amine.

Protocol: Diastereoselective Addition of an Enolate to an (R)-N-tert-Butanesulfinyl Imine

-

Imine Formation: Condense propanal with (R)-tert-butanesulfinamide (1.0 eq) in the presence of a dehydrating agent like CuSO₄ or Ti(OEt)₄ in an anhydrous solvent (e.g., CH₂Cl₂) to form the corresponding N-sulfinyl imine. Purify by chromatography.

-

Enolate Formation: In a separate flask under argon at -78 °C, add a solution of tert-butyl acetate (1.5 eq) in anhydrous THF to a solution of lithium diisopropylamide (LDA, 1.6 eq) in THF to generate the lithium enolate.

-

Diastereoselective Addition: Add the previously formed N-sulfinyl imine (1.0 eq) in THF to the cold enolate solution. Stir the mixture at -78 °C for 4-6 hours.

-

Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting diastereomerically enriched product is purified by column chromatography.

-

Auxiliary Cleavage & Saponification: Cleave the sulfinyl group by treating the product with HCl in methanol. This step simultaneously removes the auxiliary and hydrolyzes the ester to the carboxylic acid.

-

Final Boc Protection: Neutralize the resulting amino acid hydrochloride and protect the free amine with Di-tert-butyl dicarbonate (Boc)₂O under standard basic conditions (e.g., NaOH or NaHCO₃ in a dioxane/water mixture) to afford the final enantiomerically pure this compound.

Part 2: Chiral Resolution – The Classical Approach to Separation

Chiral resolution is a fundamentally different strategy. Instead of creating a single enantiomer, it begins with a 50:50 racemic mixture and separates the two enantiomers. While this approach has an inherent maximum yield of 50% for the desired enantiomer, its procedural simplicity and reliability make it a valuable tool, especially at larger scales.[6]

Diastereomeric Salt Crystallization

This technique exploits the fact that diastereomers (which are formed when a racemic mixture reacts with a single enantiomer of another chiral compound) have different physical properties, including solubility.[6][7]

Mechanism of Separation: By reacting racemic 3-aminopentanoic acid (an acid and a base) with a chiral resolving agent (e.g., (R,R)-tartaric acid or (S)-(-)-α-methylbenzylamine), two diastereomeric salts are formed. In a carefully chosen solvent system, one of these salts will be significantly less soluble and will crystallize out of the solution, leaving the other in the mother liquor.

Protocol: Resolution of Racemic 3-Aminopentanoic Acid via Diastereomeric Salt Formation

-

Salt Formation: Dissolve racemic 3-aminopentanoic acid (1.0 eq) in a suitable hot solvent, such as ethanol or an ethanol/water mixture. In a separate container, dissolve the chiral resolving agent (e.g., (R,R)-tartaric acid, 0.5 eq, as it is a diacid) in the minimum amount of the same hot solvent.

-

Crystallization: Slowly add the resolving agent solution to the amino acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization. The formation of seed crystals may be necessary.

-

Isolation: Collect the crystallized diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

-

Purity Check: The optical purity of the crystallized salt can be checked by measuring its specific rotation. Recrystallization may be required to achieve high diastereomeric purity.

-

Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and break the salt by adjusting the pH. For an acidic resolving agent, basify the solution (e.g., with NaOH) to liberate the free amino acid. For a basic resolving agent, acidify the solution (e.g., with HCl).

-

Isolation & Protection: Isolate the free, enantiomerically enriched 3-aminopentanoic acid, often through ion-exchange chromatography or further crystallization. Finally, protect the amine with (Boc)₂O as previously described.

Part 3: Biocatalysis – The Green and Selective Alternative

Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations under mild, environmentally benign conditions. For the synthesis of chiral amines, enzymes like dehydrogenases and transaminases are particularly powerful.[8][9][10]

Asymmetric Reductive Amination with Engineered Dehydrogenases

This cutting-edge approach converts a prochiral ketone directly into a chiral amine with near-perfect enantioselectivity.[11]

Expertise & Rationale: Amine Dehydrogenases (AmDHs) or specifically engineered Glutamate Dehydrogenases (GDHs) catalyze the reductive amination of a ketone substrate (3-oxopentanoic acid) using ammonia as the amine source.[8][11] The reaction requires a hydride donor, typically the cofactor NADH or NADPH. The enzyme's chiral active site binds the substrate in a specific orientation, ensuring that the hydride and ammonia add to a particular face of the ketone, leading to the formation of a single enantiomer. A critical component of a self-validating and economical protocol is the in-situ regeneration of the expensive cofactor. This is often achieved by adding a second enzyme, such as formate dehydrogenase (FDH), which oxidizes formate to CO₂ while reducing NAD⁺ back to NADH.[12]

Caption: Enzymatic reductive amination coupled with cofactor regeneration.

Protocol: Enzymatic Synthesis of (R)-3-Aminopentanoic Acid

-

Buffer Preparation: Prepare a phosphate or Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing all necessary components.

-

Reaction Mixture: In a temperature-controlled vessel (e.g., 30-45 °C), combine the substrate, 3-oxopentanoic acid (1.0 eq, e.g., 0.4 M), an ammonium source like (NH₄)₂SO₄, and the cofactor NAD⁺ (e.g., 1 mM).[11]

-

Enzyme Addition: Add the catalyst enzymes: the engineered (R)-selective dehydrogenase (e.g., EcGDH mutant) and the regeneration enzyme, formate dehydrogenase (FDH).[11]

-

Initiation: Start the reaction by adding the cosubstrate for the regeneration system, sodium formate.

-

pH Control & Monitoring: Maintain the pH of the reaction at the optimum for the enzymes (e.g., pH 8.0) using a pH-stat with automated addition of a base (e.g., NaOH). Monitor the conversion of the keto acid to the amino acid using HPLC.

-

Workup: Once the reaction reaches completion (>97% conversion), stop the reaction by denaturing the enzymes (e.g., by acidification or heat). Remove the precipitated protein by centrifugation.

-

Product Isolation: The enantiomerically pure amino acid can be isolated from the supernatant by ion-exchange chromatography.

-

Boc Protection: The final protection step is carried out as described in previous sections.

Part 4: Analytical Validation & Data

The synthesis of a chiral molecule is incomplete without rigorous validation of its enantiomeric purity. The primary metric is enantiomeric excess (% ee), which quantifies the preference for one enantiomer over the other.

Authoritative Grounding: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining % ee.[13] This technique uses a stationary phase that is itself chiral. The two enantiomers interact differently with this chiral stationary phase, causing them to travel through the column at different speeds and thus elute at different times, resulting in two separate peaks on the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers.

Table 1: Representative Chiral HPLC Conditions for 3-Aminopentanoic Acid Derivatives

| Parameter | Condition | Rationale / Comment |

| Column | CHIRALPAK® ZWIX(-), 3 µm | Zwitterionic stationary phase effective for underivatized amino acids.[13] |

| Mobile Phase | MeOH/MeCN (50/50 v/v) + 25 mM TEA + 50 mM AcOH | Organic modifiers control retention; additives (TEA, AcOH) improve peak shape.[13] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good separation efficiency. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | The Boc-protected acid lacks a strong chromophore; MS or derivatization may be needed. |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers. | % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 |

Conclusion

The synthesis of enantiomerically pure this compound is a multifaceted challenge that can be met with a variety of powerful strategies.

-

Asymmetric synthesis , through methods like catalytic conjugate addition or the use of Ellman's auxiliary, offers an elegant and efficient route to build the desired stereocenter directly.

-

Chiral resolution remains a robust and industrially relevant method for separating racemic mixtures, valued for its reliability despite a theoretical 50% yield limit.

-

Biocatalysis , with its unparalleled selectivity and environmentally friendly conditions, represents the future of chiral synthesis, offering a direct and sustainable path from simple precursors to highly pure products.

The optimal choice of method is not universal; it is dictated by the specific constraints and goals of the project. A research scientist developing novel analogues may favor the flexibility of the Ellman auxiliary, while a process chemist scaling up production may find the efficiency of an enzymatic route or the proven scalability of a crystallization-based resolution to be most compelling. This guide has provided the foundational knowledge and practical protocols to empower scientists to make informed decisions and successfully navigate the synthesis of this vital chiral building block.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]

-